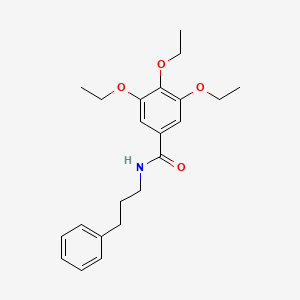

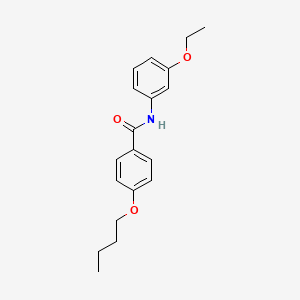

3,4,5-triethoxy-N-(3-phenylpropyl)benzamide

Descripción general

Descripción

The study of "3,4,5-triethoxy-N-(3-phenylpropyl)benzamide" involves synthesizing and analyzing a compound potentially useful in various chemical and pharmaceutical applications. Its structure suggests potential activity worthy of investigation, given its complex benzamide backbone decorated with ethoxy and phenylpropyl groups.

Synthesis Analysis

Synthesis of complex organic molecules like "3,4,5-triethoxy-N-(3-phenylpropyl)benzamide" involves multiple steps, including the activation of carboxylic acids, amide bond formation, and the introduction of ethoxy groups. Techniques such as ultrasound-assisted synthesis can improve yields and reduce reaction times, as seen in the synthesis of related benzamide derivatives (Nimbalkar et al., 2018).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR), and infrared (IR) spectroscopy. These techniques help determine the compound's crystal structure, functional groups, and molecular conformation (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including condensation, substitution, and redox reactions. Their reactivity is influenced by the substituents on the benzene ring and the amide functional group, which can be explored through experimental and theoretical studies, including Density Functional Theory (DFT) calculations (Shaabani et al., 2009).

Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

A study conducted by Nimbalkar et al. (2018) synthesized novel derivatives of benzamide and tested them for anti-tubercular activity against Mycobacterium tuberculosis. The derivatives showed promising results with IC50 values less than 1 µg/mL. This indicates the potential use of benzamide derivatives in treating tuberculosis (Nimbalkar et al., 2018).

Antibacterial and Antifungal Properties

Research by Ighilahriz-Boubchir et al. (2017) focused on the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives and their biological activity. These compounds exhibited inhibitory effects on the growth of bacteria and fungi, suggesting their potential in developing new antibacterial and antifungal agents (Ighilahriz-Boubchir et al., 2017).

Polymer Synthesis

Yokozawa et al. (2002) reported the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity. This research highlights the application of benzamide derivatives in polymer chemistry, especially in the synthesis of well-defined aromatic polyamides (Yokozawa et al., 2002).

Cancer Stem Cell Targeting

A study by Bhat et al. (2016) designed and synthesized benzamide derivatives targeting cancer stem cells. These compounds showed significant activity against colon cancer stem cells, indicating their potential in cancer therapy (Bhat et al., 2016).

Anti-Influenza Virus Activity

Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and tested them for anti-influenza A virus activity. Some compounds showed significant antiviral activities, suggesting their use in developing treatments for influenza (Hebishy et al., 2020).

Antihyperglycemic Agents

Nomura et al. (1999) prepared benzamide derivatives as part of a search for antidiabetic agents. One of the compounds, KRP-297, showed promise as a candidate drug for treating diabetes mellitus (Nomura et al., 1999).

Propiedades

IUPAC Name |

3,4,5-triethoxy-N-(3-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO4/c1-4-25-19-15-18(16-20(26-5-2)21(19)27-6-3)22(24)23-14-10-13-17-11-8-7-9-12-17/h7-9,11-12,15-16H,4-6,10,13-14H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPLEFBGSJNQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4578695.png)

![1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4578696.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4578700.png)

![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-1-naphthamide](/img/structure/B4578706.png)

![N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4578733.png)

![5-[(2,4-difluorophenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4578750.png)

![6,6'-methylenebis[2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one]](/img/structure/B4578769.png)

![N-(4-chlorobenzyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4578773.png)